4-fluoro-N-[1-(methylsulfanyl)-2-nitrovinyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The InChI code for “2-fluoro-4-(methylsulfanyl)aniline” is1S/C7H8FNS/c1-10-5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3
. This can be used to generate the molecular structure of the compound. Physical and Chemical Properties Analysis
The physical and chemical properties of “4-fluoro-2-(methylsulfanyl)aniline” and “2-Fluoro-4-(methylsulphanyl)aniline” include a molecular weight of 157.21 . They are usually in liquid form and are stored at room temperature .Scientific Research Applications
Synthesis and Spectroscopic Properties
A study by Kulszewicz-Bajer, Różalska, and Kuryłek (2004) highlights a synthetic method involving SNAr coupling that led to the development of aniline tetramers. This method is significant for synthesizing oligomers with potential applications in materials science, particularly for conducting polymers and molecular electronics (Kulszewicz-Bajer, Różalska, & Kuryłek, 2004).
Palladium- and Nickel-Catalyzed Amination
The palladium- and nickel-catalyzed amination of aryl fluorosulfonates, as described by Hanley et al. (2016), showcases the application of fluoroanilines in forming C–N bonds. This process is crucial for pharmaceuticals and agrochemicals synthesis, demonstrating the versatility of fluoroanilines in cross-coupling reactions (Hanley et al., 2016).
Anticancer Activities
Li et al. (2006) investigated novel 1,4-disubstituted phthalazines, including derivatives of 4-fluoroaniline, for their anticancer activities. This research suggests the compound's utility in developing new anticancer agents, indicating a significant impact on medicinal chemistry (Li et al., 2006).
Electrochemical Polymerization
Cihaner and Önal (2002) explored the electrochemical behavior of fluoro-substituted aniline monomers, contributing to the field of conductive polymers. This study underscores the potential of fluoroanilines in producing materials with tailored electrical properties, relevant for sensors and electronic devices (Cihaner & Önal, 2002).
Sulfite Detection
Wu et al. (2017) synthesized a dipyridyltriphenylamine derivative for sulfite ion detection, showcasing the application of fluoroaniline derivatives in environmental monitoring and food safety. This chemodosimeter highlights the compound's role in developing sensitive and selective sensors (Wu et al., 2017).
Safety and Hazards
The safety information for “4-fluoro-2-(methylsulfanyl)aniline” includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Properties
IUPAC Name |
4-fluoro-N-[(Z)-1-methylsulfanyl-2-nitroethenyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O2S/c1-15-9(6-12(13)14)11-8-4-2-7(10)3-5-8/h2-6,11H,1H3/b9-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTSJTUJGPDBKPP-TWGQIWQCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=C[N+](=O)[O-])NC1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS/C(=C\[N+](=O)[O-])/NC1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.